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Compound Overview and Proposed Mechanisms of
Action

Serdemetan (JNJ-26854165) is a novel tryptamine derivative initially developed as an HDM2 inhibitor. Its

initially proposed mechanism of action involved preventing the association of HDM2 with the proteasome,

thereby stabilizing HDM2 substrates like p53 and leading to p53-mediated apoptosis in cancer cells [1].

However, subsequent research revealed a more complex and HDM2-independent mechanism of action [1]

[2]. Studies in mantle cell lymphoma and multiple myeloma models indicate that Serdemetan induces a

phenotype reminiscent of Tangiers disease, characterized by the accumulation of cholesterol within

endosomes and lysosomes [2]. This is achieved through inhibition of cholesterol transport, specifically by

inducing the turnover of the ATP-binding cassette subfamily A member-1 (ABCA1) transporter, disrupting

cholesterol efflux and leading to cell death [2].

Preclinical Efficacy Data Summary

The following tables summarize quantitative data from Serdemetan testing in the Pediatric Preclinical

Testing Program (PPTP), which included neuroblastoma models among other pediatric cancers.
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Table 1: In Vitro Cytotoxic Activity of JNJ-26854165 (96-hour
exposure)

c Cell Line/Histotype
Median rel-IC50
(µM)

Observed Ymin
(%)

Relative
In/Out%*

ALL Cell Lines (Panel Median) 0.85 - -

NALM-6 (ALL) 1.0 0.1 -97%

COG-LL-317 (ALL) 0.6 0.0 -100%

Rhabdomyosarcoma (Panel
Median)

5.7 - -

Rh18 (Rhabdomyosarcoma) >10 55.2 19%

Neuroblastoma - - -

NB-1643 1.1 0.7 -97%

NB-EBc1 1.1 3.8 -83%

CHLA-90 7.8 44.0 22%

CHLA-136 1.7 23.7 -18%

Glioblastoma (SJ-GBM2) 0.3 4.3 -56%

PPTP In Vitro Panel (Overall
Median)

1.8 7.8 -18%

*Relative In/Out% values range from 100% (no effect) to -100% (complete cytotoxic effect). A value of 0%

indicates a completely cytostatic agent [1].
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Table 2: In Vivo Antitumor Activity of JNJ-26854165 in Solid
Tumor Xenografts

Serdemetan was administered orally at 20 mg/kg daily for 5 days, repeated for 6 weeks [1].

Tumor Type Objective Responses (PR or CR) Significant Difference in EFS*

All Solid Tumors (37 models) 4 of 37 18 of 37

ALL (7 models) 2 of 7 5 of 7

*EFS: Event-Free Survival distribution compared to control [1].

Key Experimental Protocols

In Vitro Cytotoxicity Assay (DIMSCAN)

Purpose: To quantify the concentration-dependent cytotoxic effects of Serdemetan on cancer cell

lines [1].
Cell Lines: The PPTP panel includes leukemia, lymphoma, and solid tumor cell lines, including

neuroblastoma [1].
Drug Exposure: Cells are incubated with Serdemetan for 96 hours at a concentration range from 1
nM to 10 µM [1].
Viability Measurement: A semiautomatic fluorescence-based digital image microscopy system

(DIMSCAN) is used. Viable cell numbers are quantified using fluorescein diacetate (FDA) [1] [3].
Data Analysis:

Relative IC50 (rel-IC50): The drug concentration that reduces cell survival by 50% of the
maximum drug effect observed [1].

Relative In/Out%: Calculated to distinguish between cytotoxic and cytostatic effects [1].

In Vivo Tumor Growth Inhibition Studies

Animal Models:

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 7 Tech Support

https://www.smolecule.com/products/s548259?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4504194/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4504194/
https://www.smolecule.com/products/s548259?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4504194/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4504194/
https://www.smolecule.com/products/s548259?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4504194/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4504194/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3495996/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4504194/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4504194/
https://www.smolecule.com/products/s548259?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Solid Tumors: CB17SC scid−/− female mice are used for subcutaneous implantation of solid

tumors [1].
Leukemia Models: Female non-obese diabetic (NOD)/scid−/− mice are used for intravenous

inoculation of leukemia cells [1].
Study Design:

Group Size: 10 mice per group for solid tumors; 8 mice per group for ALL models [1].
Drug Formulation: Serdemetan powder is mixed with 1N HCl and 20% (w/v) hydroxypropyl-β-

cyclodextrin solution. The pH is adjusted to approximately 4.0 using 0.1N NaOH [1].
Dosing Regimen: Administered by oral gavage at a dose of 20 mg/kg daily for 5 days per
week, for 6 weeks [1].

Response Evaluation:

Solid Tumors: Tumor volume (cm³) is measured regularly [1].
ALL Models: The percentage of human CD45-positive cells in peripheral blood is monitored

[1].
Activity Measures: Event-free survival (EFS) distribution, objective tumor response (Complete

Response, Partial Response, Stable Disease, Progressive Disease) [1].

Signaling Pathways and Experimental Workflows

The diagram below illustrates the cholesterol transport inhibition mechanism of Serdemetan, as identified in

later studies.
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Serdemetan inhibits ABCA1-mediated cholesterol efflux, inducing lysosomal accumulation and cell death.

Research Gaps and Current Status

Limited Neuroblastoma-Specific Data: While the PPTP testing included neuroblastoma models, the
available search results do not provide a detailed breakdown of objective responses specifically for
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neuroblastoma xenografts [1]. The data is reported in aggregate for "solid tumors."

Mechanism in Neuroblastoma: The specific role of Serdemetan's cholesterol transport inhibition in
neuroblastoma cells remains unconfirmed in the provided literature.

Clinical Development: Serdemetan has completed phase I clinical trials [2]. Its current development
status for pediatric cancers or neuroblastoma is not detailed in the searched materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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